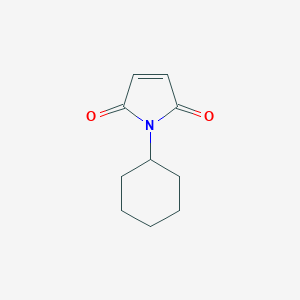

N-Cyclohexylmaleimide

Overview

Description

N-Cyclohexylmaleimide (CHMI, NCMI) is a cyclic imide . It has been reported that Diels-Alder reactions of 9-hydroxymethylanthracene with CHMI are catalyzed by hydrophobic nanospace confined within the self-assembled Pd 6 open cage bearing triimidazole walls .

Synthesis Analysis

N-Cyclohexylmaleimide (CHMI, NCMI) may be used for the preparation of hyperbranched copolymers of p - (chloromethyl)styrene (CMS) and NCMI, via atom transfer radical copolymerization reaction . It may be used as a monomer in the preparation of styrene/ N -cyclohexylmaleimide copolymers with small polydispersities and controlled molecular weights, via free radical copolymerization .Molecular Structure Analysis

The molecular formula of N-Cyclohexylmaleimide is C10H13NO2 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .Chemical Reactions Analysis

N-Cyclohexylmaleimide (CHMI, NCMI) undergoes Diels-Alder reactions with various aromatic hydrocarbons promoted by self-assembled coordination cage . This cage acts as a nanometer-sized molecular flask and hence promotes this reaction . CHMI is reported to undergo radical polymerization readily under various polymerization conditions to afford poly (CHMI), having excellent thermal stability .Physical And Chemical Properties Analysis

N-Cyclohexylmaleimide has a density of 1.2±0.1 g/cm3 . Its boiling point is 297.8±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.8±3.0 kJ/mol . The flash point is 130.6±11.1 °C . The index of refraction is 1.565 . The molar refractivity is 47.6±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Polymer Synthesis and Modification

CHMI is extensively used in the synthesis of polymers. It serves as a monomer in the production of copolymers, particularly those requiring enhanced thermal stability . For instance, CHMI is involved in the synthesis of hyperbranched copolymers via atom transfer radical copolymerization reactions . These copolymers exhibit unique properties like solubility in organic solvents and potential applications in coatings and adhesives.

Heat-Resistant Materials

In materials science, CHMI contributes to the development of heat-resistant polymers . It is copolymerized with other monomers to improve the heat resistance of various polymers, making them suitable for high-temperature applications. This is particularly beneficial in the manufacturing of components that must withstand extreme thermal conditions.

Optical Property Enhancement

CHMI-modified polymers are known for their optical clarity and stability, which is crucial for applications that require transparency and resistance to UV-induced degradation . This makes CHMI valuable in the production of optical discs and lenses, where maintaining clear vision and durability is essential.

Pharmaceutical Research

In the pharmaceutical industry, CHMI derivatives are explored for their potential in drug delivery systems due to their ability to form polymers that can encapsulate active pharmaceutical ingredients . This encapsulation can protect the drug from degradation before reaching the target site within the body.

Nanotechnology

CHMI is utilized in nanotechnology for the creation of nanocomposites and nanostructured materials . Its ability to polymerize and form stable structures at the nanoscale makes it an important component in the design of nanodevices and sensors.

Mechanism of Action

Target of Action

N-Cyclohexylmaleimide (CHMI) is a cyclic imide . The primary targets of N-Cyclohexylmaleimide are enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . These enzymes are important for the growth and survival of microorganisms .

Mode of Action

N-Cyclohexylmaleimide undergoes Diels-Alder reactions with various aromatic hydrocarbons . This reaction is promoted by a self-assembled coordination cage, which acts as a nanometer-sized molecular flask . This interaction with its targets leads to changes in the structure of the target molecules, affecting their function .

Biochemical Pathways

N-Cyclohexylmaleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-Cyclohexylmaleimide and some of its analogues in Candida albicans cells .

Pharmacokinetics

It is known that the compound undergoes radical polymerization readily under various polymerization conditions to afford poly (chmi), having excellent thermal stability .

Result of Action

N-Cyclohexylmaleimide displays relatively strong antifungal effect with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . Its antibacterial activity is structure-dependent . All tested N-substituted maleimides were highly cytostatic, with IC values below 0.1 μg ml−1 .

Action Environment

The action of N-Cyclohexylmaleimide can be influenced by environmental factors. For instance, the compound’s reactivity and lipophilicity influenced its antibacterial activity . These factors had little if any effect on its antifungal and cytostatic action .

Safety and Hazards

N-Cyclohexylmaleimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name |

1-cyclohexylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTPKSBXMONSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40311-60-2 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40311-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061834 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexylmaleimide | |

CAS RN |

1631-25-0 | |

| Record name | N-Cyclohexylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD6JKD4Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N-Cyclohexylmaleimide has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. []

A: Several studies utilized Infrared Spectroscopy (IR) to determine copolymer compositions and characterize the structure of N-Cyclohexylmaleimide-containing polymers. [, , , ]

A: N-Cyclohexylmaleimide generally enhances the thermal stability and glass transition temperature (Tg) of various polymers when incorporated as a comonomer. This improvement has been observed in blends with poly(vinyl chloride) (PVC) [, , , ], copolymers with methyl methacrylate (MMA) [, , , , ], and terpolymers with styrene and acrylonitrile. [, , , ] This enhancement is attributed to the rigid structure and strong intermolecular interactions introduced by N-Cyclohexylmaleimide.

A: The impact of N-Cyclohexylmaleimide on mechanical properties like tensile and impact strength varies depending on the specific copolymer system and its composition. In some cases, moderate additions of N-Cyclohexylmaleimide improve mechanical properties, while excessive amounts may lead to a decrease. [, , , ]

A: While not a catalyst itself, N-Cyclohexylmaleimide acts as a reactant in Diels-Alder reactions. For instance, it readily reacts with 9-hydroxymethylanthracene in a Diels-Alder reaction catalyzed by a self-assembled Pd6 open cage. []

A: Yes, Molecular Dynamics simulations and free energy calculations were employed to study the mechanism of cyclodextrin-catalyzed Diels-Alder reactions involving N-Cyclohexylmaleimide and 9-anthracenemethanol. These studies revealed that cyclodextrins act as containers, pre-organizing the reactants and reducing the entropic penalty for the reaction. []

A: The N-substituent in maleimides significantly impacts the glass transition temperature (Tg) and water absorption of copolymers. For instance, poly(N-cyclohexylmaleimide-alt-isobutene) exhibited a higher Tg and lower water absorption compared to other N-substituted maleimide copolymers. []

A: Yes, several alternative comonomers can be used to improve the heat resistance and moisture absorption of polymers. These include N-phenylmaleimide, allyltrimethylsilane, and 2,2,2-trifluoroethyl methacrylate. The effectiveness of each alternative depends on the desired properties and the specific polymer system. []

ANone: Various techniques are employed to characterize these polymers, including:

- Infrared Spectroscopy (IR): Used to determine copolymer composition and analyze structural features. [, , , ]

- Torsional Braid Analysis (TBA): Used to determine the glass transition temperature (Tg) of polymers. [, ]

- Thermogravimetric Analysis (TGA): Used to study the thermal degradation behavior of polymers. [, , , , ]

- Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of polymers. [, ]

- Scanning Electron Microscopy (SEM): Used to study the morphology of polymer blends and copolymers. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)

![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)